

Application Notes: Use of Pregabalin in the Chung Model of Peripheral Nerve Injury

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Compound of Interest

Compound Name: Pregabalin

Cat. No.: B1679071

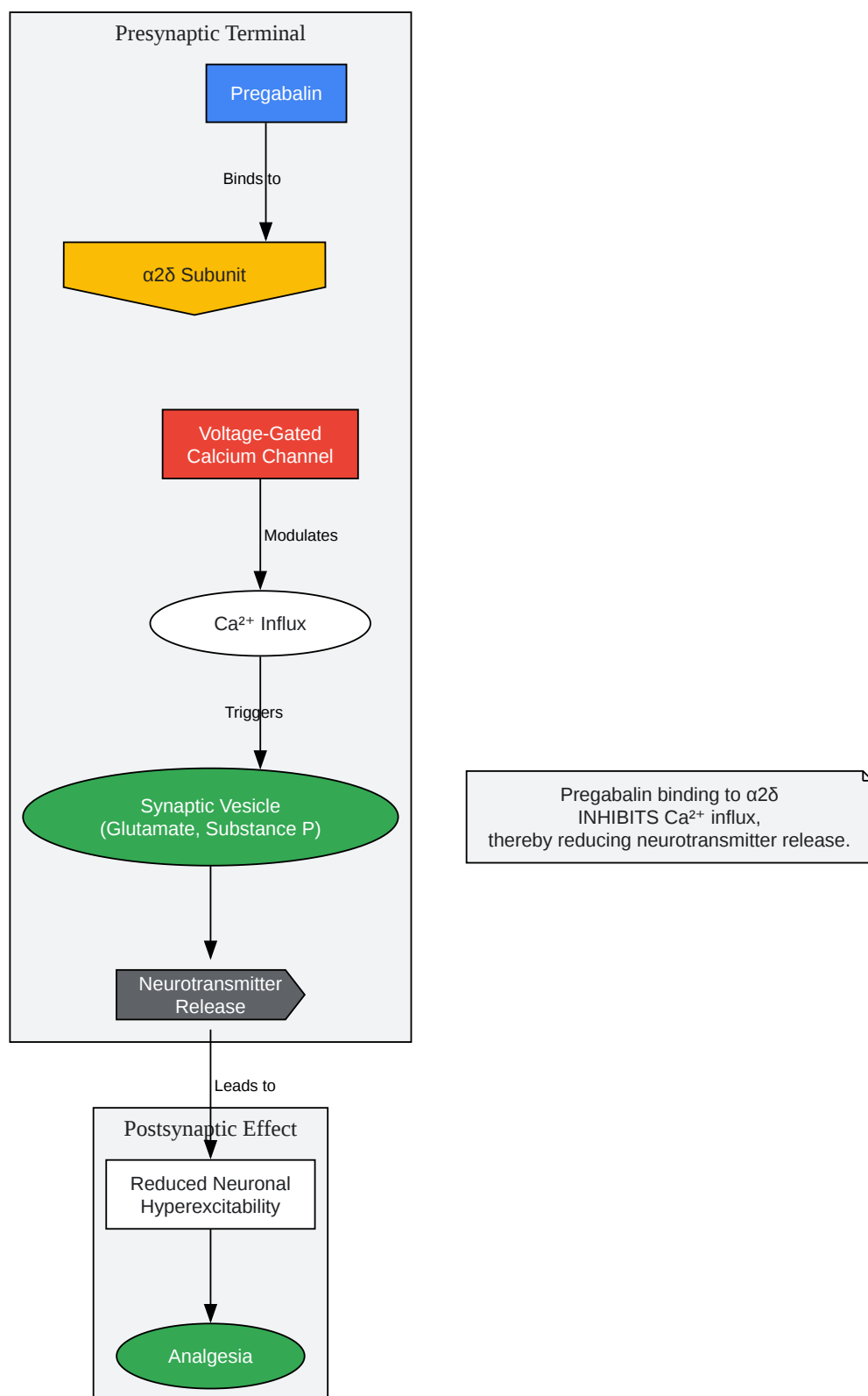
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Introduction

The Chung model, also known as the spinal nerve ligation (SNL) model, is a widely utilized and robust preclinical model for inducing neuropathic pain that mimics symptoms seen in human patients, such as allodynia and hyperalgesia.[1][2] The model involves a tight ligation of the L5 and/or L6 spinal nerves, which produces long-lasting and stable pain-like behaviors.[2][3] This makes it an excellent platform for investigating the mechanisms of neuropathic pain and for screening potential analgesic compounds.[2] **Pregabalin**, a structural analogue of GABA, is a first-line treatment for neuropathic pain.[4][5] Its application in the Chung model allows researchers to study its analgesic efficacy and underlying mechanisms of action in a controlled experimental setting.

Mechanism of Action of Pregabalin

Pregabalin exerts its analgesic effects primarily by binding with high affinity to the alpha-2-delta ($\alpha 2\delta$) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][6][7] In neuropathic pain states, there is an upregulation of this $\alpha 2\delta$ subunit in the dorsal root ganglion and spinal cord.[8] By binding to this subunit, **pregabalin** reduces the influx of calcium into presynaptic nerve terminals.[9][10] This reduction in intracellular calcium subsequently decreases the release of several key excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[7][8][9] The ultimate effect is a reduction in neuronal hyperexcitability and attenuation of pain signaling.[9][11]



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Caption: **Pregabalin's** primary mechanism of action.

Experimental Protocols

Protocol 1: Chung Model of Spinal Nerve Ligation (SNL)

This protocol describes the surgical procedure for inducing neuropathic pain in rats, as originally developed by Kim and Chung (1992).[\[1\]](#)[\[3\]](#)

Materials:

- Adult Sprague Dawley or Wistar rats (150-250g)[\[3\]](#)[\[12\]](#)
- Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
- Surgical tools (scalpel, scissors, forceps, retractors)
- 6-0 silk suture[\[13\]](#)
- Wound clips or sutures for skin closure[\[12\]](#)
- Antiseptic solution and sterile saline
- Warming pad

Procedure:

- Anesthesia and Preparation: Anesthetize the rat and confirm the lack of a pedal withdrawal reflex. Shave the dorsal lumbar region and sterilize the surgical site with an antiseptic solution. Place the animal prone on a warming pad to maintain body temperature.
- Incision: Make a dorsal midline skin incision from approximately L4 to S2 vertebrae.[\[13\]](#)
- Muscle Dissection: Separate the paraspinal muscles from the spinous processes at the L5 and L6 levels to expose the L6 transverse process.[\[12\]](#)
- Exposure of Spinal Nerves: Carefully remove the L6 transverse process with rongeurs to clearly visualize the L4, L5, and L6 spinal nerves.[\[12\]](#)[\[13\]](#)
- Nerve Ligation: Gently isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion (DRG). Tightly ligate both nerves with 6-0 silk suture.[\[3\]](#)[\[13\]](#) Ensure the ligation is secure.

The L4 nerve should remain untouched.[3]

- Closure: Close the muscle layer with sutures and the skin incision with wound clips.[12]
- Post-operative Care: Administer post-operative analgesia as per institutional guidelines. House animals with extra bedding and monitor for signs of distress or motor deficits.[3][13] Wound clips should be removed 7-10 days post-surgery.[12] Allow a recovery period of at least 3-7 days before behavioral testing.[13]



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Caption: Experimental workflow for the Chung model.

Protocol 2: Assessment of Mechanical Allodynia

This protocol uses von Frey filaments to measure the paw withdrawal threshold (PWT) in response to a non-noxious mechanical stimulus.

Materials:

- Set of calibrated von Frey filaments (e.g., Stoelting)
- Testing apparatus with a wire mesh floor
- Animal enclosures for acclimatization

Procedure:

- Acclimatization: Place the animal in the testing apparatus and allow it to acclimate for 15-20 minutes.
- Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, in the area innervated by the uninjured L4 spinal nerve.[3]

- Up-Down Method (Chaplan et al., 1994):
 - Begin with a mid-range filament (e.g., 2.0 g) and apply it with enough force to cause a slight bend, holding for 6-8 seconds.
 - A positive response is a sharp withdrawal or flinching of the paw.
 - If there is no response, use the next filament of increasing force. If there is a positive response, use the next filament of decreasing force.
 - The pattern of responses is recorded, and the 50% paw withdrawal threshold is calculated using the appropriate formula.
- Testing Schedule: Establish a stable post-operative baseline before drug administration. After administering **pregabalin** or vehicle, measure PWT at various time points (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.

Protocol 3: Assessment of Cold Allodynia

This protocol measures the response to a non-noxious cold stimulus.

Materials:

- Acetone
- Syringe or dropper
- Testing apparatus (as above)

Procedure:

- Acclimatization: Acclimate the animal as described for mechanical allodynia testing.
- Acetone Application: Apply a small drop of acetone to the plantar surface of the hind paw, avoiding direct contact between the applicator and the skin.^[3]
- Response Measurement: Observe the animal's response for up to 40 seconds. A positive response is a sharp paw withdrawal, flinching, or licking of the paw.

- **Scoring:** The test is typically repeated several times (e.g., 5 times with a 5-minute interval). The score can be recorded as the frequency or duration of the response.[\[3\]](#)
- **Testing Schedule:** Test animals at baseline and at set time points after drug administration, similar to the mechanical allodynia protocol.

Quantitative Data Summary

Pregabalin has been shown to dose-dependently alleviate allodynia and hyperalgesia in the Chung model of neuropathic pain. The following table summarizes representative quantitative data from published studies.

Drug	Administration	Model	Pain Endpoint	Effective Dose Range	ED ₅₀ / MED	Citation(s)
Pregabalin	Oral (p.o.)	Chung (SNL)	Dynamic Allodynia	3 - 30 mg/kg	MED: ≤10 mg/kg	[14]
Pregabalin	Oral (p.o.)	Chung (SNL)	Mechanical Allodynia	0.3 - 30 mg/kg	ED ₅₀ : 2.45 ± 0.23 mg/kg	[15]
Pregabalin	Intraperitoneal (i.p.)	Chung (SNL)	Tactile Allodynia	Not specified	Effective, dose-dependent	[8]
Pregabalin	Intrathecal (i.t.)	Chung (SNL)	Tactile Allodynia	Not specified	More potent than systemic admin.	[8]

- MED: Minimum Effective Dose
- ED₅₀: Dose that produces 50% of the maximum possible effect

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References

- 1. researchgate.net [researchgate.net]
- 2. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 3. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 4. [PDF] Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms | Semantic Scholar [semanticscholar.org]
- 5. Pregabalin alleviates neuropathic pain via inhibition of the PKC ϵ /TRPV1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The antiallodynic action of pregabalin may depend on the suppression of spinal neuronal hyperexcitability in rats with spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic antiallodynic effects of pregabalin and thioctic acid in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
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